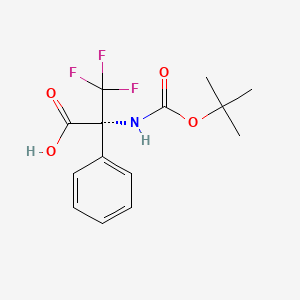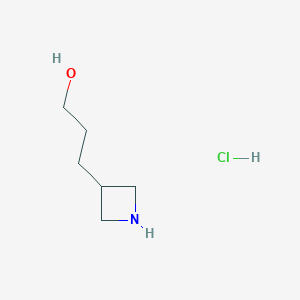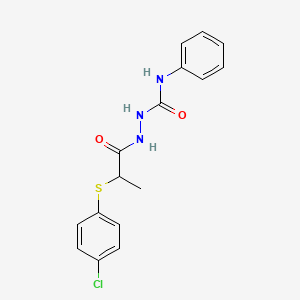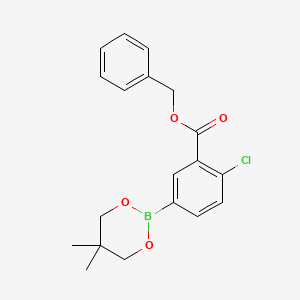
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% (Fmoc-Phe-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a white to off-white crystalline powder with a melting point of 133-135°C and a purity of 97%. Fmoc-Phe-OH is a commonly used reagent in peptide synthesis and has a variety of uses in the lab.
Mecanismo De Acción
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used as a protecting group to prevent the reaction of the phenylalanine side chain with other reagents during the synthesis of peptides and proteins. It is also used to introduce the phenylalanine side chain into the peptide or protein chain.
Biochemical and Physiological Effects
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is not known to have any biochemical or physiological effects. It is used as a reagent in peptide and protein synthesis and does not interact with the body in any way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% has several advantages for use in lab experiments. It is a stable compound and is easy to work with. It is also relatively inexpensive and can be used in a variety of peptide and protein synthesis methods. The main limitation of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is that it is not compatible with all peptide and protein synthesis methods.
Direcciones Futuras
The future directions of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% include the development of more efficient and cost-effective methods of synthesis, the development of new applications for N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%, and the exploration of the potential of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% as a therapeutic agent. Additionally, further research into the mechanism of action of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new insights into peptide and protein synthesis. Finally, further research into the biochemical and physiological effects of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new therapeutic applications.
Métodos De Síntesis
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% can be synthesized by a two-step process. First, the starting material, phenylalanine, is reacted with tert-butyl bromoacetate in the presence of a base such as sodium carbonate. This reaction produces an intermediate, which is then reacted with trifluoroacetic anhydride to form the desired product, N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used extensively in peptide and protein synthesis. It is used as a protecting group for the amino acid phenylalanine in the synthesis of peptides and proteins. It also acts as a substrate for the synthesis of peptide-based drugs and other peptide-based therapeutics.
Propiedades
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-12(2,3)22-11(21)18-13(10(19)20,14(15,16)17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKUGQBHMVEJM-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



